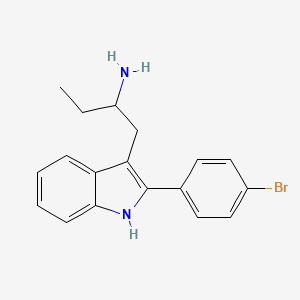
2-Allyl-1,3-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Allyl-1,3-benzothiazole is a heterocyclic compound that features a benzene ring fused to a thiazole ring with an allyl group attached to the nitrogen atom. This compound is part of the benzothiazole family, which is known for its diverse biological and industrial applications. The presence of the allyl group enhances its reactivity and potential for various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Allyl-1,3-benzothiazole typically involves the reaction of 2-aminothiophenol with allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or acetonitrile under reflux conditions. The general reaction scheme is as follows:
C6H4(NH2)SH+CH2=CHCH2Br→C6H4(NCH2=CHCH2)S+HBr
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, green chemistry approaches, such as using water as a solvent or employing microwave irradiation, may be explored to make the process more environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
2-Allyl-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or aldehydes.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Formation of this compound epoxide or this compound aldehyde.
Reduction: Formation of this compound amine.
Substitution: Formation of various substituted benzothiazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-Allyl-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Allyl-1,3-benzothiazole involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The allyl group can also undergo metabolic transformations, producing reactive intermediates that interact with cellular components.
Vergleich Mit ähnlichen Verbindungen
2-Allyl-1,3-benzothiazole can be compared with other benzothiazole derivatives such as:
2-Methyl-1,3-benzothiazole: Lacks the allyl group, resulting in different reactivity and applications.
2-Phenyl-1,3-benzothiazole: Contains a phenyl group instead of an allyl group, leading to variations in biological activity.
2-Ethyl-1,3-benzothiazole: Similar to this compound but with an ethyl group, affecting its chemical properties and uses.
The uniqueness of this compound lies in the presence of the allyl group, which imparts distinct reactivity and potential for diverse applications in various fields.
Eigenschaften
CAS-Nummer |
6278-70-2 |
|---|---|
Molekularformel |
C10H9NS |
Molekulargewicht |
175.25 g/mol |
IUPAC-Name |
2-prop-2-enyl-1,3-benzothiazole |
InChI |
InChI=1S/C10H9NS/c1-2-5-10-11-8-6-3-4-7-9(8)12-10/h2-4,6-7H,1,5H2 |
InChI-Schlüssel |
RAFWJRCRFYTEFF-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC1=NC2=CC=CC=C2S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


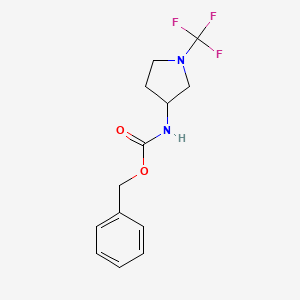


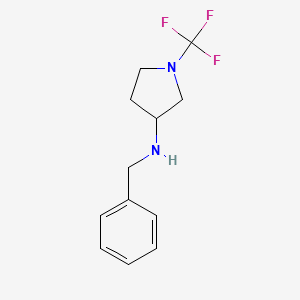
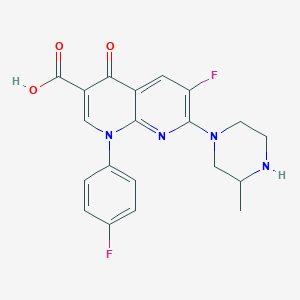
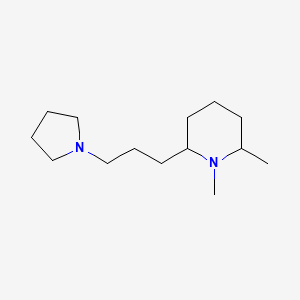
![4-Chloro-3-[(2,3-dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13955051.png)
![1-[2-(Octadecyloxy)ethoxy]-9-octadecene](/img/structure/B13955057.png)
![1-[3,7-Dimethyl-9-(2,2,6-trimethylcyclohexyl)nonyl]-2-pyrrolidinone](/img/structure/B13955063.png)

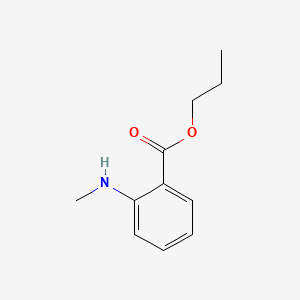
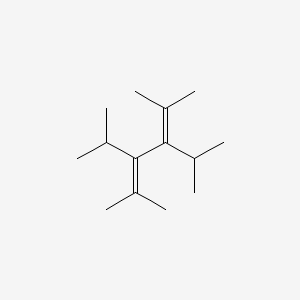
![1,2,3,4,5,7,7-Heptachlorobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B13955093.png)
